molecular formula C10H11ClOS B1388427 1-(2-Thienyl)cyclopentanecarbonyl chloride CAS No. 54529-98-5

1-(2-Thienyl)cyclopentanecarbonyl chloride

Cat. No.: B1388427
CAS No.: 54529-98-5
M. Wt: 214.71 g/mol
InChI Key: BOGKQYNIEGWOJH-UHFFFAOYSA-N
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Description

1-(2-Thienyl)cyclopentanecarbonyl chloride is an organic compound characterized by the presence of a thienyl group attached to a cyclopentanecarbonyl chloride moiety. This compound is of interest due to its unique chemical structure, which combines the properties of both thiophene and cyclopentanecarbonyl chloride, making it useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Thienyl)cyclopentanecarbonyl chloride typically involves the reaction of 2-thiophenecarboxylic acid with cyclopentanecarbonyl chloride in the presence of a suitable catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. Common catalysts include pyridine or triethylamine, which act as bases to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are critical for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Thienyl)cyclopentanecarbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

    Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions

    Substitution: Pyridine or triethylamine as bases, reaction temperature around 0-25°C.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether, reaction temperature around 0-25°C.

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA), reaction temperature around 0-25°C.

Major Products

    Amides, Esters, Thioesters: Formed from substitution reactions.

    Alcohols: Formed from reduction reactions.

    Sulfoxides, Sulfones: Formed from oxidation reactions.

Scientific Research Applications

1-(2-Thienyl)cyclopentanecarbonyl chloride is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Applied in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Thienyl)cyclopentanecarbonyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in synthetic chemistry to introduce the thienylcyclopentanecarbonyl moiety into target molecules, thereby modifying their chemical and physical properties.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanecarbonyl chloride: Lacks the thienyl group, making it less versatile in certain synthetic applications.

    2-Thiophenecarboxylic acid chloride: Contains a thiophene ring but lacks the cyclopentane moiety, limiting its reactivity compared to 1-(2-Thienyl)cyclopentanecarbonyl chloride.

Uniqueness

This compound is unique due to the combination of the thienyl and cyclopentanecarbonyl chloride functionalities. This dual functionality allows for a broader range of chemical reactions and applications, making it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

1-thiophen-2-ylcyclopentane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClOS/c11-9(12)10(5-1-2-6-10)8-4-3-7-13-8/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGKQYNIEGWOJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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